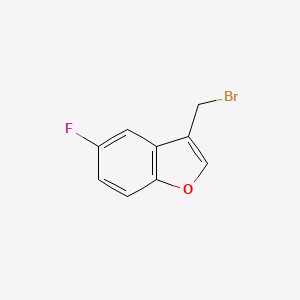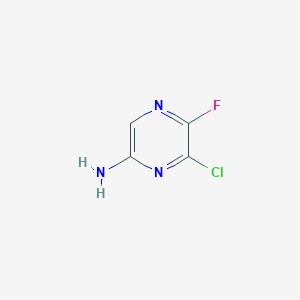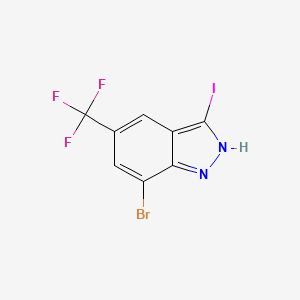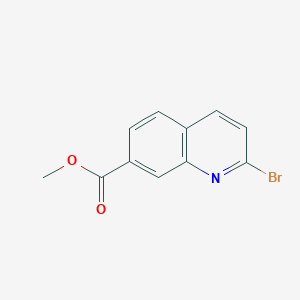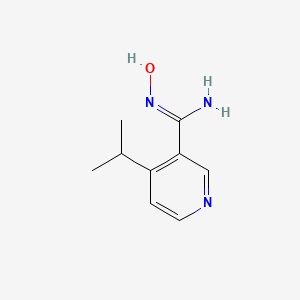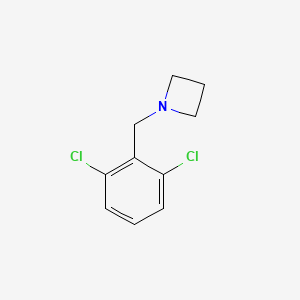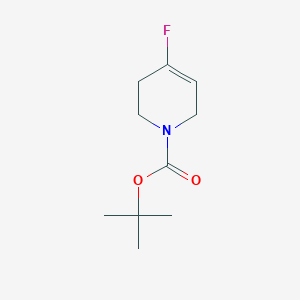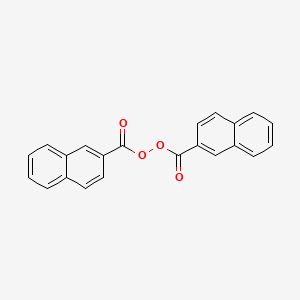
Bis(2-naphthoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-naphthoyl) peroxide is an organic peroxide compound characterized by the presence of two naphthoyl groups attached to a peroxide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-naphthoyl) peroxide typically involves the reaction of 2-naphthoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C10H7COCl+H2O2→(C10H7CO)2O2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reactants and control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-naphthoyl) peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: Reduction of this compound can yield 2-naphthol and other related compounds.
Substitution: The naphthoyl groups can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related quinonoid compounds.
Reduction: 2-Naphthol and other reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthoyl derivatives.
Aplicaciones Científicas De Investigación
Bis(2-naphthoyl) peroxide has several applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of bis(2-naphthoyl) peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(1-naphthoyl) peroxide: Similar structure but with 1-naphthoyl groups.
Benzoyl peroxide: Commonly used peroxide with benzoyl groups.
Acetyl peroxide: Peroxide with acetyl groups.
Uniqueness
Bis(2-naphthoyl) peroxide is unique due to the presence of 2-naphthoyl groups, which impart distinct reactivity and stability compared to other peroxides. Its ability to participate in specific oxidation and substitution reactions makes it valuable in various chemical processes.
Propiedades
Número CAS |
38512-20-8 |
|---|---|
Fórmula molecular |
C22H14O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
naphthalene-2-carbonyl naphthalene-2-carboperoxoate |
InChI |
InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Clave InChI |
CZZLBDWXSJTBCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


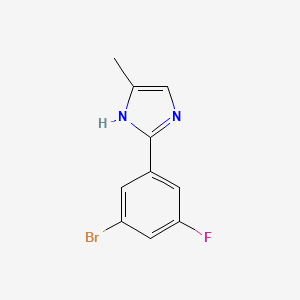
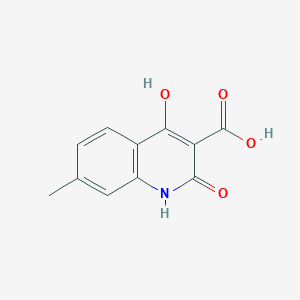
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
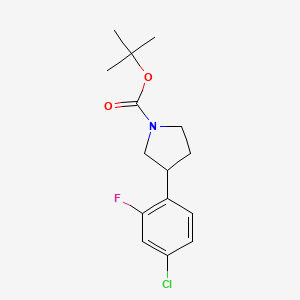
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
